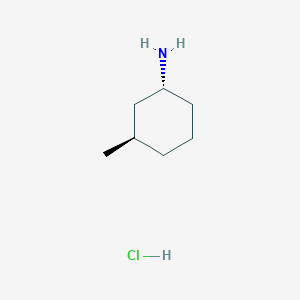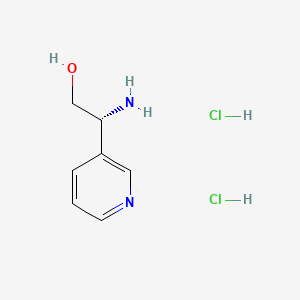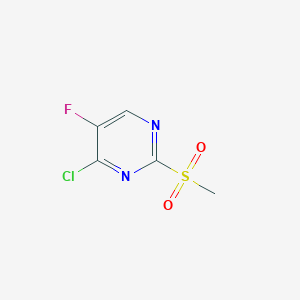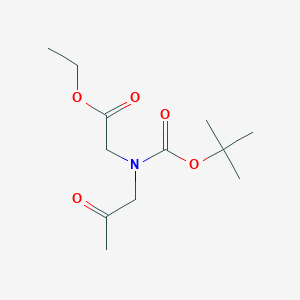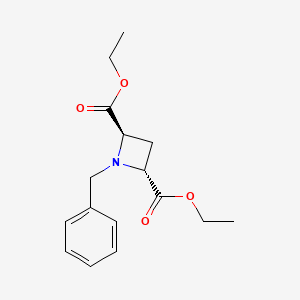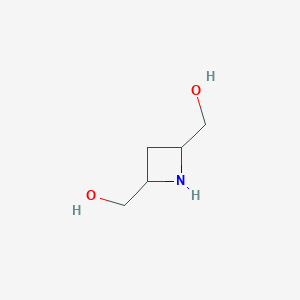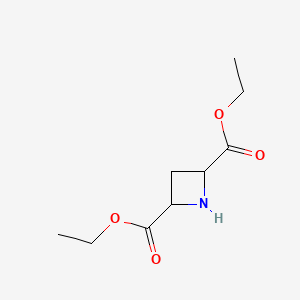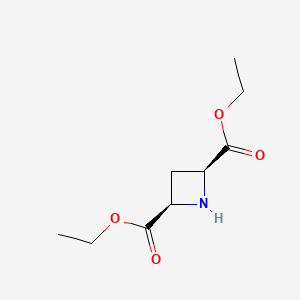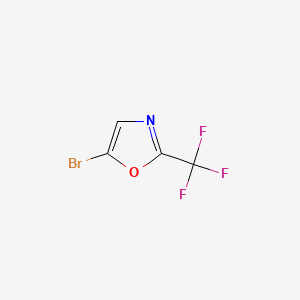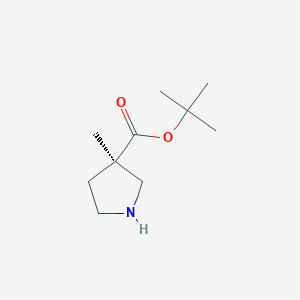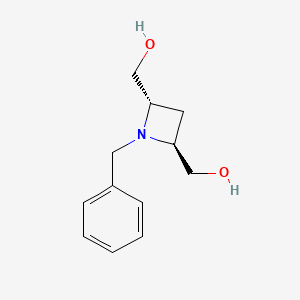
((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol: is a chiral compound with the molecular formula C₁₂H₁₇NO₂. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two hydroxyl groups attached to the second and fourth positions of the ring. The compound also features a benzyl group attached to the nitrogen atom of the azetidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with an epoxide under basic conditions to form the azetidine ring.
Introduction of Hydroxyl Groups: The hydroxyl groups at the second and fourth positions can be introduced through hydroxylation reactions. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Benzylation: The benzyl group can be introduced by reacting the azetidine derivative with benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the benzyl group with a halogen atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC), osmium tetroxide (OsO₄), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Benzyl chloride, halogenating agents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry, which is crucial in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it a valuable tool for investigating the stereospecificity of biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the development of more effective and selective therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or binding pockets of receptors in a stereospecific manner, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
(2S,4S)-1-Benzyl-2,4-azetidinediyl]dimethanol: A closely related compound with similar structural features.
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: Another chiral compound with a different functional group arrangement.
Uniqueness: ((2S,4S)-1-Benzylazetidine-2,4-diyl)dimethanol is unique due to its specific combination of an azetidine ring, benzyl group, and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications. Its chiral nature further enhances its utility in stereospecific synthesis and biological studies.
属性
IUPAC Name |
[(2S,4S)-1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDKEPRJUNWSZ-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1CO)CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N([C@@H]1CO)CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
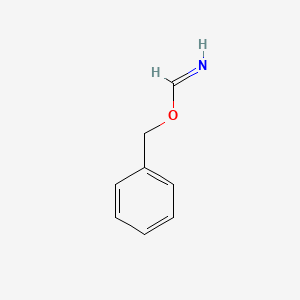
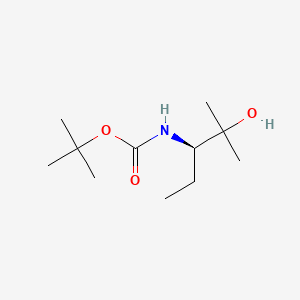
![tert-butyl N-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B8184242.png)

